2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE
Overview
Description
2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thienyl group, and a nitrophenyl group
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, providing insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or disulfides.
Formation of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Final Coupling: The final coupling step involves the reaction of the triazole derivative with the nitrophenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or iron powder with hydrochloric acid.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Mechanism of Action
The mechanism of action of 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE is likely to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE
- **2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
- **2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-HYDROXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-10-7-11(8-25-10)15-18-19-16(20(15)2)26-9-14(22)17-12-5-3-4-6-13(12)21(23)24/h3-8H,9H2,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFFKKIZPCGNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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